molecular formula C6H8N2 B057530 4-(Methylamino)pyridine CAS No. 1121-58-0

4-(Methylamino)pyridine

Cat. No. B057530
CAS RN: 1121-58-0
M. Wt: 108.14 g/mol
InChI Key: LSCYTCMNCWMCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)pyridine, also known as N-Methyl-4-pyridinamine, is a compound with the molecular formula C6H8N2 . It is used as an efficient nucleophilic catalyst during the preparation of ultra-high surface area emulsion templated porous polymers .


Molecular Structure Analysis

The molecular structure of 4-(Methylamino)pyridine consists of a pyridine ring with a methylamino group attached to the 4-position . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

4-(Methylamino)pyridine has been employed as an efficient nucleophilic catalyst in various reactions . It has been used to functionalize hypercrosslinked emulsion-templated porous polymers to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol . It has also been used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .


Physical And Chemical Properties Analysis

4-(Methylamino)pyridine is a solid at room temperature with a boiling point of 213.3±13.0 °C at 760 mmHg and a melting point of 124-125 °C . It has a density of 1.1±0.1 g/cm3 and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

  • Pharmaceutical Research :

    • Utilized as a building block for pharmaceutical research due to its functionalization and high chemical purity (Bish et al., 2010).
    • Involved in the synthesis of analgesic compounds, where its modification enhances biological activity (Ukrainets et al., 2015).
  • Molecular and Biochemical Studies :

    • In studying drug/DNA complexes, 4-(Methylamino)pyridine derivatives are used in nuclear Overhauser enhancement spectroscopy for structural analysis (Leupin et al., 1990).
    • As a metabolite of nicotinic acid in humans and monkeys, reflecting its biochemical significance (Chang & Johnson, 1961).
  • Materials Science :

    • Used in synthesizing liquid crystals with potential applications in display technology (Ong et al., 2018).
    • Investigated for its corrosion inhibitive properties on mild steel in acidic medium, showcasing its application in corrosion science (Murmu et al., 2019).
  • Chemical Synthesis and Analysis :

    • Applied in the synthesis and analysis of complex molecules, including studying their nuclear magnetic resonance (NMR) properties (Laihia et al., 2006).
    • Utilized in enhancing synaptic and neuromuscular transmission, demonstrating its neurological applications (Wu et al., 2009).
  • Organic Chemistry :

    • In organic chemistry, its derivatives are studied for their antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
    • Investigated in the reaction of pyridine derivatives under ambient conditions, demonstrating its reactivity and potential applications in synthetic chemistry (Rudine et al., 2010).
  • Catalysis and Synthesis :

    • Involved in catalytic methylation of pyridines using methods related to hydrogen borrowing, indicating its role in catalytic processes (Grozavu et al., 2020).

Safety And Hazards

4-(Methylamino)pyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-7-6-2-4-8-5-3-6/h2-5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCYTCMNCWMCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149913
Record name 4-Methylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)pyridine

CAS RN

1121-58-0
Record name 4-(Methylamino)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylamino)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Methylamino)pyridine
Reactant of Route 3
4-(Methylamino)pyridine
Reactant of Route 4
Reactant of Route 4
4-(Methylamino)pyridine
Reactant of Route 5
4-(Methylamino)pyridine
Reactant of Route 6
4-(Methylamino)pyridine

Citations

For This Compound
227
Citations
FM Menger, DJ McCann - The Journal of Organic Chemistry, 1985 - ACS Publications
We report herein the behavior of a 4-aminopyridine grou** rendered insoluble via attachment to a poly-styrene backbone. Potential advantages of the polymer include a simple …
Number of citations: 59 pubs.acs.org
SW Ng - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
organic compounds Page 1 4-(Methylamino)pyridine Seik Weng Ng Department of Chemistry, University of Malaya, 50603 Kuala Lumpur, Malaysia Correspondence e-mail …
Number of citations: 13 scripts.iucr.org
FM Menger, DW Carnahan - The Journal of Organic Chemistry, 1985 - ACS Publications
We report herein the behavior of a 4-aminopyridine grou** rendered insoluble via attachment to a poly-styrene backbone. Potential advantages of the polymer include a simple …
Number of citations: 23 pubs.acs.org
TC dos Santos, S Bourrelly, PL Llewellyn… - Physical Chemistry …, 2015 - pubs.rsc.org
Adsorption of CO2 on MCM-41 functionalised with [3-(2-aminoethylamino)propyl]trimethoxysilane (MCM-41-N2), N1-(3-trimethoxysilylpropyl)diethylenetriamine (MCM-41-N3), 4-…
Number of citations: 97 pubs.rsc.org
ZZ Wu, DP Li, SR Chen, HL Pan - Journal of Biological Chemistry, 2009 - ASBMB
Aminopyridines such as 4-aminopyridine (4-AP) are widely used as voltage-activated K + (Kv) channel blockers and can improve neuromuscular function in patients with spinal cord …
Number of citations: 123 www.jbc.org
NJ Kos, K Breuker, HC Van der Plas… - The Journal of …, 1981 - ACS Publications
The XH and 13C NMR spectra of the anions of 4-, 3-, and 2-(methylamino) pyridine and some of their o-methyl-substituted derivatives in liquid ammonia containing potassium amide at-…
Number of citations: 3 pubs.acs.org
RE Banks, MG Barlow, TJ Noakes… - Journal of the Chemical …, 1977 - pubs.rsc.org
t-Butyl hypochlorite has been used to convert 4-aminoheptafluorotoluene, 4-amino-2,3,5,6-tetrafluorobiphenyl, chlorotetrafluoroanilines, 4-amino-3-chlorotrifluoropyridine, and 4-…
Number of citations: 0 pubs.rsc.org
NJ Kos, J Breuker, UC van der Plas, A van Veldhuizen - J. BREUKER - search.proquest.com
1 1 1 The H NMR spectra of the anions of aminopyrazine, 2-aminopyridine and several anilines at 25-31 C are reported in the literature. In these studies the existence of geometrical …
Number of citations: 5 search.proquest.com
G Heydt-Zapf, R Haubner, R Preussmann… - …, 1983 - academic.oup.com
… Formation of the latter is thought to result from demethylation of the denitrosation product 4-methylaminopyridine. In contrast to metabolism of carcinogenic 2-NMPY, no 4-…
Number of citations: 3 academic.oup.com
DH Cho, JG Kim, DO Jang - Bulletin of the Korean Chemical …, 2003 - koreascience.kr
Even though various reagents for coupling of alcohols with carboxylic acids and transesterification of esters have been developed, 1 there is still a great demand for a process by using …
Number of citations: 11 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.